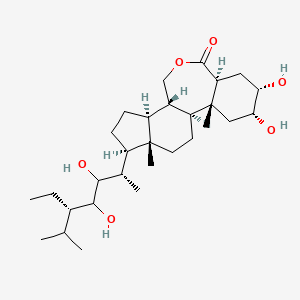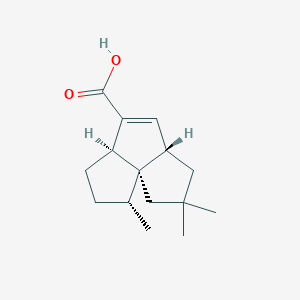
1-Deoxypentalenic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-deoxypentalenic acid is a tricyclic sesquiterpenoid that is pentalenene in which the 13-methyl group is oxidsed to the carboxylic acid. It has a role as a metabolite. It is a sesquiterpenoid, a carbotricyclic compound and an alpha,beta-unsaturated monocarboxylic acid. It derives from a pentalenene. It is a conjugate acid of a 1-deoxypentalenate.
Applications De Recherche Scientifique
Biosynthetic Pathways and Enzymatic Functions
One of the primary areas of research involving 1-deoxypentalenic acid is in understanding its role within the biosynthetic pathways of certain natural products. For instance, Zheng You et al. (2006) explored the hydroxylation process of 1-deoxypentalenic acid by PtlH, a non-heme iron dioxygenase from Streptomyces avermitilis, leading to the production of 11beta-hydroxy-1-deoxypentalenic acid. This study highlighted the enzyme's kinetic parameters and provided insights into the conversion of pentalenene to pentalenolactone, a process of significant interest in the field of natural product biosynthesis (Zheng You, S. Ōmura, H. Ikeda, & D. Cane, 2006).
Similarly, S. Takamatsu et al. (2011) identified the role of CYP105D7 (SAV_7469) in the hydroxylation of 1-deoxypentalenic acid to pentalenic acid in Streptomyces avermitilis. This study demonstrated the enzymatic conversion and its importance in the biosynthesis of the pentalenolactone family of metabolites, further expanding our understanding of microbial metabolic pathways (S. Takamatsu, Lian-Hua Xu, S. Fushinobu, H. Shoun, M. Komatsu, D. Cane, & H. Ikeda, 2011).
Enzyme Catalysis and Substrate Specificity
Research has also focused on the substrate specificity and catalytic capabilities of enzymes interacting with 1-deoxypentalenic acid. For example, Qiuping Yao et al. (2017) investigated the hydroxylation of compactin by CYP105D7, which had been previously shown to catalyze reactions involving 1-deoxypentalenic acid. This study provided valuable data on the enzyme's kinetic properties and its potential application in drug modification processes (Qiuping Yao, Li Ma, Ling Liu, H. Ikeda, S. Fushinobu, Shengying Li, & Lian-Hua Xu, 2017).
Furthermore, Bingbing Ma et al. (2021) expanded the understanding of CYP105D7's substrate promiscuity by examining its ability to catalyze various reactions, including those involving 1-deoxypentalenic acid. The study highlighted the enzyme's versatility and its potential applications in biocatalysis and synthetic biology, emphasizing the importance of understanding enzyme-substrate interactions in the design of novel biosynthetic pathways (Bingbing Ma, Qianwen Wang, Bingnan Han, H. Ikeda, Chunfang Zhang, & Lian-Hua Xu, 2021).
Propriétés
Nom du produit |
1-Deoxypentalenic acid |
|---|---|
Formule moléculaire |
C15H22O2 |
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
(1R,2R,5R,8S)-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carboxylic acid |
InChI |
InChI=1S/C15H22O2/c1-9-4-5-12-11(13(16)17)6-10-7-14(2,3)8-15(9,10)12/h6,9-10,12H,4-5,7-8H2,1-3H3,(H,16,17)/t9-,10-,12+,15-/m1/s1 |
Clé InChI |
DCFDRCCHOOORSB-DSKWVYQCSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@H]2[C@]13CC(C[C@H]3C=C2C(=O)O)(C)C |
SMILES canonique |
CC1CCC2C13CC(CC3C=C2C(=O)O)(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{2-fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'-dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acid](/img/structure/B1254150.png)
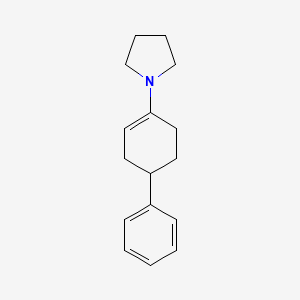
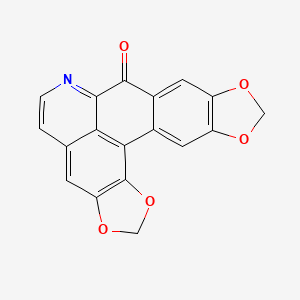

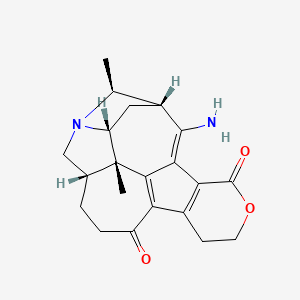
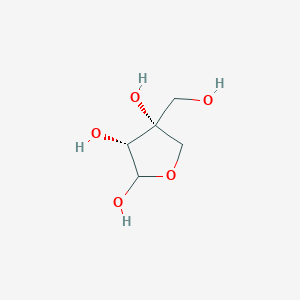

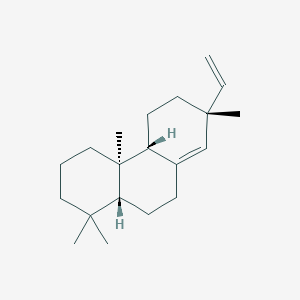

![2-[(1S,3R,4aR,10aS)-9,10a-dihydroxy-1-methyl-5,10-dioxo-1,3,4,4a-tetrahydrobenzo[g]isochromen-3-yl]acetic acid](/img/structure/B1254167.png)


